molecular formula C10H13Br B6221231 2-(bromomethyl)-4-ethyl-1-methylbenzene CAS No. 2758004-51-0

2-(bromomethyl)-4-ethyl-1-methylbenzene

Cat. No. B6221231
CAS RN: 2758004-51-0
M. Wt: 213.1
InChI Key:
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Description

2-(Bromomethyl)-4-ethyl-1-methylbenzene, also known as 2-bromo-4-ethyl-1-methylbenzene, is an aromatic hydrocarbon compound with a molecular formula of C9H11Br. It is a colorless liquid at room temperature and has a sweet, musty odor. It is primarily used as a solvent in chemical synthesis, and it is also used in the production of pharmaceuticals and in the manufacture of dyes, plastics, and other industrial products.

Scientific Research Applications

2-(Bromomethyl)-4-ethyl-1-methylbenzene is used in a variety of scientific research applications, including the synthesis of drugs, the synthesis of polymers, and the synthesis of dyes. In addition, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances.

Mechanism of Action

2-(Bromomethyl)-4-ethyl-1-methylbenzene is an aromatic hydrocarbon with a structure that is similar to other aromatic hydrocarbons, such as benzene and toluene. The compound has a relatively high boiling point and is relatively unreactive, making it useful as a solvent in chemical synthesis.
Biochemical and Physiological Effects
2-(Bromomethyl)-4-ethyl-1-methylbenzene is not known to have any significant biochemical or physiological effects in humans. The compound is not toxic or carcinogenic and is not known to cause any adverse effects in humans.

Advantages and Limitations for Lab Experiments

2-(Bromomethyl)-4-ethyl-1-methylbenzene has several advantages for use in laboratory experiments. It is relatively unreactive, making it suitable for use in a variety of chemical reactions. In addition, it has a relatively low boiling point, making it easy to evaporate after use. However, the compound is also relatively expensive, making it a less cost-effective option for some laboratory experiments.

Future Directions

Future research involving 2-(Bromomethyl)-4-ethyl-1-methylbenzene could include further studies into its use as a solvent in chemical synthesis, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. In addition, further research could be conducted into the compound’s biochemical and physiological effects, as well as its potential toxicity and carcinogenicity. Finally, further research could be conducted into the compound’s potential use in the production of plastics, dyes, and other industrial products.

Synthesis Methods

2-(Bromomethyl)-4-ethyl-1-methylbenzene can be synthesized via two different approaches. The first approach involves the reaction of 1-bromo-4-ethylbenzene with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The second approach involves the reaction of 1-bromo-4-ethylbenzene with bromine in the presence of a strong base catalyst, such as potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-4-ethyl-1-methylbenzene involves the alkylation of 4-ethyl-1-methylbenzene with bromomethane, followed by bromination of the resulting product.", "Starting Materials": [ "4-ethyl-1-methylbenzene", "Bromomethane", "Sodium hydroxide", "Bromine" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-1-methylbenzene in dry ether and cool the solution to 0°C.", "Step 2: Slowly add bromomethane to the solution while stirring vigorously.", "Step 3: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 4: Extract the product with ether and wash with water.", "Step 5: Dry the product with anhydrous sodium sulfate.", "Step 6: Dissolve the product in glacial acetic acid and add bromine dropwise while stirring.", "Step 7: Heat the solution to reflux for 2 hours.", "Step 8: Cool the solution and extract the product with ether.", "Step 9: Wash the product with water and dry with anhydrous sodium sulfate.", "Step 10: Purify the product by distillation or recrystallization." ] }

CAS RN

2758004-51-0

Molecular Formula

C10H13Br

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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